Meconic acid
Overview
Description
It constitutes about 5% of opium and can be used as an analytical marker for the presence of opium . Meconic acid is a dicarboxylic acid with two carboxylic acid groups and one keto group attached to a pyran ring. It is colorless, slightly soluble in water, and readily soluble in alcohol .
Mechanism of Action
Target of Action
Meconic acid, a representative of the class of gamma-pyrone compounds, is found in certain plants of the poppy family, such as Papaver somniferum (opium poppy) . It has been found to have a protective effect on in vitro models of ischemia . The primary targets of this compound are the cerebellar neurons, where it has been shown to have a neuroprotective effect .
Mode of Action
This compound interacts with its targets, the cerebellar neurons, by reducing the level of intracellular calcium and restoring the membrane potential of mitochondria under glutamate exposure . This interaction results in an increase in the percentage of living cells under oxygen-glucose deprivation .
Biochemical Pathways
It has been observed that this compound has antioxidant activity, which was studied by quantum mechanical calculations and experimentally in the citrate-phosphate-luminol model system by chemiluminescence analysis . This suggests that this compound may affect oxidative stress pathways.
Pharmacokinetics
It is known that this compound is slightly soluble in water but readily soluble in alcohol , which may influence its bioavailability.
Result of Action
The result of this compound’s action is a decrease in the level of intracellular calcium and restoration of the membrane potential of mitochondria in the culture of cerebellar neurons under glutamate exposure . This leads to an increase in the percentage of living cells under oxygen-glucose deprivation , suggesting a neuroprotective effect.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. With an increase in pH of the medium, a stepwise binding of this compound with Fe 3+ occurred with the formation of complexes of different ligand/metal ratios . At physiological pH, the resulting complex had a composition with the ratio 1:3 . This suggests that the action, efficacy, and stability of this compound can be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
Meconic acid has been found to have a protective effect on in vitro models of ischemia . It interacts with intracellular calcium and the membrane potential of mitochondria in the culture of cerebellar neurons under glutamate exposure .
Cellular Effects
This compound influences cell function by causing a decrease in the level of intracellular calcium and restoration of the membrane potential of mitochondria in the culture of cerebellar neurons under glutamate exposure . It also increases the percentage of living cells under oxygen–glucose deprivation .
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidant activity, which was studied by quantum mechanical calculations and confirmed experimentally . It also has chelating properties with respect to Fe3+ in solutions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to have a protective effect on in vitro models of ischemia . Its effects include a decrease in the level of intracellular calcium and restoration of the membrane potential of mitochondria in the culture of cerebellar neurons under glutamate exposure .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied yet. Its protective effects on in vitro models of ischemia suggest potential benefits that could be further explored in animal studies .
Metabolic Pathways
It has been found to interact with Fe3+ in solutions, suggesting potential involvement in iron metabolism .
Transport and Distribution
Its ability to decrease intracellular calcium levels suggests that it may be transported into cells and affect intracellular processes .
Subcellular Localization
Its effects on the membrane potential of mitochondria suggest that it may localize to these organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meconic acid can be synthesized through various chemical reactions involving the oxidation of related compounds. detailed synthetic routes and specific reaction conditions are not widely documented in the literature.
Industrial Production Methods: Industrial production of this compound typically involves extraction from opium. The process includes the isolation of this compound from the opium latex, followed by purification steps to obtain the pure compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific details are limited.
Chelation: this compound has been found to form complexes with metal ions, such as iron (Fe³⁺), through chelation.
Common Reagents and Conditions:
Ferric Chloride: this compound gives a red color with ferric chloride, indicating the presence of the compound.
Chelation Conditions: The chelation of this compound with iron ions occurs with a stepwise binding process, forming complexes with different ligand-to-metal ratios depending on the pH of the medium.
Major Products Formed:
Scientific Research Applications
Meconic acid has several scientific research applications, including:
Neuroprotection: Studies have shown that this compound has potential neuroprotective effects in in vitro models of ischemic stroke.
Antioxidant Activity: this compound exhibits high antioxidant potential, which has been confirmed through quantum mechanical calculations and experimental studies.
Chelation Therapy: Due to its ability to chelate metal ions, this compound is being studied for its potential use in chelation therapy to treat metal poisoning.
Comparison with Similar Compounds
Meconic acid is part of the gamma-pyrone family of compounds, which includes:
Comenic Acid: Known for its neuroprotective effects and ability to accelerate the healing of duodenal ulcers.
Chelidonic Acid: Exhibits pronounced anti-inflammatory activity.
Kojic Acid: Commonly used in cosmetics for its skin-lightening properties.
Uniqueness of this compound: this compound is unique due to its presence in opium and its potential neuroprotective and antioxidant properties. Unlike comenic and chelidonic acids, which have well-documented therapeutic effects, the neuroprotective potential of this compound is still being explored .
Properties
IUPAC Name |
3-hydroxy-4-oxopyran-2,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O7/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13/h1,9H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGRKMXCOCRTCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C(C1=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060096, DTXSID20901328 | |
Record name | Meconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_429 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Poppy acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.4 mg/mL at 25 °C | |
Record name | Poppy acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
497-59-6 | |
Record name | Meconic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meconic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=805 | |
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Record name | 4H-Pyran-2,6-dicarboxylic acid, 3-hydroxy-4-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Meconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-4-oxopyran-2,6-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MECONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V502I79516 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Poppy acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
Record name | Poppy acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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